molecular formula C17H20N2O5 B13396569 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Cat. No.: B13396569
M. Wt: 332.4 g/mol
InChI Key: IHXHBYFWSOYYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Trp(For)-OH, also known as tert-butoxycarbonyl-D-tryptophan (formyl)-OH, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is particularly valuable in the field of organic chemistry and biochemistry for the development of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Trp(For)-OH typically involves the protection of the amino and carboxyl groups of D-tryptophan. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the formylation of the indole nitrogen to introduce the formyl group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for Boc protection and formic acid for formylation .

Industrial Production Methods

Industrial production of Boc-D-Trp(For)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Trp(For)-OH undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The Boc and formyl groups can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-Trp(For)-OH is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Boc-D-Trp(For)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the formyl group protects the indole nitrogen. These protective groups are removed under specific conditions to yield the desired peptide. The molecular targets and pathways involved depend on the specific peptide being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Trp(For)-OH is unique due to the presence of both Boc and formyl protective groups, which provide dual protection during peptide synthesis. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXHBYFWSOYYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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